AZD1979 is a novel compound characterized as a potent antagonist of the melanin-concentrating hormone receptor 1. This compound has garnered attention in pharmacological research due to its potential applications in managing obesity and metabolic disorders. The structure of AZD1979 is defined by its complex molecular architecture, which includes a phenoxy group and an oxadiazole moiety, contributing to its biological activity.
AZD1979 is classified under the category of melanin-concentrating hormone receptor antagonists. It was developed through systematic medicinal chemistry efforts aimed at targeting the melanin-concentrating hormone signaling pathway, which plays a critical role in regulating energy homeostasis and appetite control. The compound's unique chemical identity is noted by its CAS number 1254035-84-1, indicating its specificity in chemical databases.
AZD1979 is synthesized through several methods, primarily involving cyclization reactions. One common synthesis route includes the cyclization of thiosemicarbazides, which are reacted under acidic conditions with various reagents such as phosphorus oxychloride. This method allows for the formation of the 1,3,4-oxadiazole structure integral to AZD1979's framework.
Another approach involves the cyclocondensation of sulfonyl acetic acid hydrazide with carboxylic acid derivatives, facilitated by reagents like phosphorus oxychloride. The synthesis typically yields high purity and efficiency, making it suitable for further biological evaluation .
The molecular formula of AZD1979 is C₁₈H₁₈N₄O₃S, and its molecular weight is approximately 366.43 g/mol. The structural representation reveals a complex arrangement that includes:
The three-dimensional conformation of AZD1979 allows it to effectively bind to the melanin-concentrating hormone receptor 1, which is crucial for its antagonistic activity .
AZD1979 undergoes various chemical reactions that are essential for its synthesis and functional analysis. Key reactions include:
These reactions are typically facilitated by dehydrating agents such as phosphorus pentoxide or phosphorus oxychloride, which enhance yield and purity .
AZD1979 functions primarily as an antagonist at the melanin-concentrating hormone receptor 1. It binds to this receptor with high affinity (IC₅₀ ~ 12 nM), inhibiting its activity without affecting related receptors like the melanin-concentrating hormone receptor 2. This inhibition leads to decreased appetite and altered energy expenditure, making AZD1979 a candidate for weight management therapies .
The mechanism involves blocking the receptor's signaling pathways that promote feeding behavior, thereby potentially reducing body weight in experimental models .
AZD1979 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in research and potential therapeutic use .
AZD1979 has significant potential in scientific research, particularly in studies related to obesity and metabolic disorders. Its role as a melanin-concentrating hormone receptor antagonist positions it as a valuable tool for investigating:
Research involving AZD1979 continues to explore its efficacy in preclinical models, contributing to the broader understanding of appetite control and metabolic regulation .
Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta. It serves as a critical orchestrator of energy balance through extensive projections to limbic, cortical, and autonomic regions of the brain. Under conditions of negative energy balance (e.g., fasting), MCH expression is upregulated, stimulating orexigenic drive and promoting weight gain. Chronic central administration of MCH increases consumption of palatable, energy-dense foods while simultaneously reducing energy expenditure and lipid oxidation. Conversely, genetic ablation of MCH or its neurons produces a lean, hypophagic phenotype with increased locomotor activity and resting metabolic rate. These effects are particularly pronounced in high-fat diet environments, indicating MCH's role in amplifying obesogenic responses to caloric abundance [1] [3] [6].
Table 1: Key Physiological Roles of MCH in Energy Homeostasis
Physiological Process | Effect of MCH | Consequence |
---|---|---|
Food Intake | Stimulates orexigenic drive | Increased caloric consumption, especially palatable foods |
Energy Expenditure | Suppresses thermogenesis | Reduced metabolic rate and lipid oxidation |
Adiposity | Promotes lipid storage | Increased white adipose tissue mass |
Glucose Homeostasis | Induces insulin resistance | Elevated fasting glucose and insulin |
Behavioral Motivation | Enhances reward signaling | Increased seeking of high-fat foods |
MCH exerts its effects through two G-protein-coupled receptors: MCHR1 and MCHR2. MCHR1 is evolutionarily conserved across vertebrates, exhibiting high homology (∼95%) between rodents and humans. It couples to both Gᵢ/ₒ (reducing cAMP) and Gq (increasing intracellular Ca²⁺) proteins, enabling diverse signaling cascades. MCHR2, however, is absent in rodents and present only in higher mammals (humans, non-human primates, dogs, ferrets). It shares only ∼38% amino acid identity with MCHR1 and signals exclusively via Gq-mediated pathways. Crucially, MCHR1 is densely expressed in hypothalamic nuclei regulating appetite (arcuate, ventromedial, and dorsomedial hypothalamus) and corticolimbic structures modulating emotional and reward behaviors. This distribution underpins its dual role in metabolic and affective regulation. The species divergence complicates obesity therapeutic development, as rodents—the primary disease models—express only MCHR1, while human efficacy requires consideration of both receptors [1] [3] [7].
Table 2: Comparative Distribution and Function of MCH Receptors
Receptor | Species Expression | Signaling Pathways | Primary CNS Distribution |
---|---|---|---|
MCHR1 | All vertebrates (mice, rats, humans, dogs) | Gᵢ/ₒ (↓ cAMP), Gq (↑ Ca²⁺) | Hypothalamus, nucleus accumbens, hippocampus, cortex |
MCHR2 | Higher mammals only (humans, dogs, primates) | Gq (↑ Ca²⁺) | Cortex, hippocampus, amygdala |
Genetic and pharmacological validation solidifies MCHR1 as a compelling anti-obesity target. MCHR1-knockout mice exhibit leanness, resistance to diet-induced obesity, and improved insulin sensitivity—phenotypes driven by hyperphagia counterbalanced by elevated energy expenditure and locomotor activity. Critically, small-molecule MCHR1 antagonists recapitulate this leanness in wild-type rodents without requiring intact leptin signaling, suggesting utility in common obesity forms. The target's CNS restriction minimizes peripheral side effects, while its dual control over caloric intake and metabolic efficiency addresses core obesity drivers. Preclinical data demonstrate that MCHR1 blockade reduces weight primarily through fat mass loss, preserves lean mass, and enhances insulin sensitivity—effects sustained with chronic dosing. These attributes fueled extensive drug discovery efforts targeting MCHR1, positioning antagonists like AZD1979 as mechanistically grounded obesity therapeutics [1] [6] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4